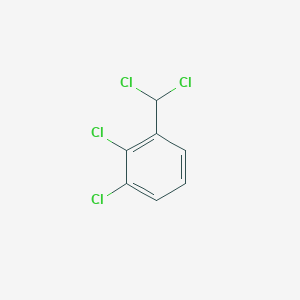

2,3-Dichlorobenzal Chloride

Description

General Academic Significance of Acyl Halides

Acyl halides, also known as acid halides, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. fiveable.me These compounds are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide. teachy.app Their high reactivity makes them crucial intermediates in a multitude of organic syntheses. fiveable.meteachy.app Acyl halides are instrumental in the synthesis of a wide range of other organic compounds, including esters, amides, and acid anhydrides, through nucleophilic acyl substitution reactions. britannica.comlibretexts.org This versatility establishes them as foundational components in the development of pharmaceuticals, dyes, and polymers. teachy.app

Overview of Research Trajectories for Dichlorobenzoyl Chloride Systems

Dichlorobenzoyl chloride isomers are important intermediates in the chemical industry, with research focusing on their application in pharmaceuticals and agrochemicals. archivemarketresearch.com The position of the chlorine atoms on the benzene (B151609) ring significantly influences the reactivity and properties of these compounds. Research trends indicate a growing demand for dichlorobenzoyl chloride isomers, driven by the expansion of these downstream industries. archivemarketresearch.comdatainsightsmarket.com Current research also emphasizes the development of more efficient and environmentally benign synthesis and purification methods. archivemarketresearch.com

Scope of Academic Inquiry into the Chemical Compound

Academic inquiry into 2,3-Dichlorobenzal Chloride primarily focuses on its role as a synthetic intermediate. valuates.com Research explores its synthesis, reactivity, and application in creating more complex molecules, particularly in the pharmaceutical and pesticide sectors. valuates.comsmolecule.com A significant area of investigation has been its use in the synthesis of the anti-epileptic drug lamotrigine, where it serves as a key precursor. google.comacs.orgacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILBEZUEYPVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345686 | |

| Record name | 2,3-Dichlorobenzal Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57058-14-7 | |

| Record name | 1,2-Dichloro-3-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57058-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzal Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of the Chemical Compound

Established Synthetic Pathways

The traditional and most common methods for synthesizing 2,3-Dichlorobenzoyl Chloride rely on two primary precursor types: the corresponding carboxylic acid or the radical chlorination of toluene (B28343).

A direct and widely used laboratory and industrial method for preparing 2,3-Dichlorobenzoyl Chloride is through the chlorination of 2,3-Dichlorobenzoic acid. prepchem.comgoogleapis.com This reaction typically involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid group into an acyl chloride. prepchem.comgoogleapis.com The reaction is generally performed in an inert atmosphere to prevent unwanted side reactions with moisture. smolecule.com

A typical procedure involves heating a mixture of 2,3-Dichlorobenzoic acid and an excess of thionyl chloride. prepchem.comgoogleapis.com The excess thionyl chloride can often serve as the solvent. The mixture is heated to reflux for a period to ensure complete conversion. prepchem.com After the reaction is complete, the excess thionyl chloride is removed, typically by distillation, and the final product is purified by vacuum distillation to yield high-purity 2,3-Dichlorobenzoyl Chloride. prepchem.comgoogleapis.com

| Reactant | Chlorinating Agent | Reaction Conditions | Yield | Purity |

|---|---|---|---|---|

| 2,3-Dichlorobenzoic acid (500 g) | Thionyl chloride (623 g) | Heated at 80°C for 1 hour | ~95% (500 g) | 98% (GC) |

| 2,3-Dichlorobenzoic acid (39.4 g) | Thionyl chloride (100 ml) | Heated to reflux for 2.5 hours | 85% (35.5 g) | Not Specified |

A prominent industrial-scale synthesis route starts with 2,3-Dichlorotoluene (B105489). google.comgoogleapis.com This multi-step process first involves the photochlorination of the methyl group on 2,3-Dichlorotoluene to form 2,3-Dichlorobenzotrichloride. google.com This radical chain reaction is initiated by ultraviolet (UV) light. google.com

Step 1: Photochlorination of 2,3-Dichlorotoluene

In this step, 2,3-Dichlorotoluene is heated, and chlorine gas is introduced under UV irradiation, often from high-pressure mercury lamps. google.com The reaction temperature is carefully controlled, typically between 90°C and 110°C, to facilitate the substitution of all three hydrogen atoms on the methyl group with chlorine atoms, leading to the formation of 2,3-Dichlorobenzotrichloride with high yield and selectivity. google.com

| Starting Material | Reaction Temperature | Initiator | Product | Yield | Purity (Assay) |

|---|---|---|---|---|---|

| 2,3-Dichlorotoluene (1042 g) | 100°C | UV Light | 2,3-Dichlorobenzotrichloride | 95.2% | 97.2% (GC) |

Step 2: Hydrolysis of 2,3-Dichlorobenzotrichloride

The resulting 2,3-Dichlorobenzotrichloride is then hydrolyzed to produce 2,3-Dichlorobenzoyl Chloride. google.comchemicalbook.com This hydrolysis is not a simple reaction with water, which would lead to the carboxylic acid, but a controlled process. It is typically carried out at elevated temperatures (120°C to 160°C) in the presence of a catalyst, such as a metal chloride like zinc chloride (ZnCl₂). google.com Water is added dropwise to the heated mixture of the trichloride (B1173362) and catalyst. chemicalbook.com The crude product is then purified by distillation to give the final 2,3-Dichlorobenzoyl Chloride with high purity. chemicalbook.com

| Starting Material | Catalyst | Reaction Temperature | Product | Yield | Purity (Assay) |

|---|---|---|---|---|---|

| 2,3-Dichlorobenzotrichloride (168.9 g) | ZnCl₂ (0.2 g) | 160°C | 2,3-Dichlorobenzoyl Chloride | 91.0% | 99.7% (GC) |

| 2,3-Dichlorobenzotrichloride (366.5 g) | ZnCl₂ (1 g) | 160-165°C | 2,3-Dichlorobenzoyl Chloride | 88.0% | 98.9% (GC) |

Carboxylic Acid Precursor Routes

Contemporary Developments in Synthetic Strategies

Modern advancements in the synthesis of 2,3-Dichlorobenzoyl Chloride are largely driven by the principles of green chemistry and process optimization, aiming to increase efficiency, reduce waste, and improve product purity. A significant development is the implementation of recycling protocols for byproducts. googleapis.com

Industrial Scale-Up and Process Optimization

The industrial production of 2,3-Dichlorobenzoyl Chloride, particularly for use as a pharmaceutical intermediate, requires robust and highly optimized processes to ensure consistent quality and high throughput. The photochlorination-hydrolysis sequence is well-suited for large-scale manufacturing. google.com

For the photochlorination step, industrial-scale UV reactors equipped with high-power mercury lamps (e.g., 2 to 40 kW) are employed. google.com Process optimization focuses on controlling the chlorine gas flow rate and temperature to maximize the formation of the desired 2,3-Dichlorobenzotrichloride while minimizing the formation of incompletely chlorinated intermediates or other isomers.

In the subsequent hydrolysis step, optimization involves the precise control of temperature and the rate of water addition to the catalyzed reaction mixture. chemicalbook.com The choice of catalyst, with zinc chloride being common, is critical for achieving high conversion rates and yields, which can exceed 90%. google.com On an industrial scale, the purification of the final product via vacuum distillation is a crucial step to achieve the very high degree of purity (often >99%) required for pharmaceutical applications, ensuring the final product contains minimal isomeric impurities. googleapis.com The entire process is designed to be efficient and suitable for large-scale manufacturing, as demonstrated by processes scaled to produce hundreds of kilograms. acs.org

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions

Like other acyl chlorides, 2,3-dichlorobenzoyl chloride readily undergoes nucleophilic acyl substitution. diva-portal.org This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The heightened electrophilicity of dichlorobenzoyl chlorides compared to unsubstituted benzoyl chloride facilitates these substitutions.

Amidation: 2,3-Dichlorobenzoyl chloride reacts with primary and secondary amines to form the corresponding N-substituted amides. diva-portal.orgacs.org These reactions are typically rapid and often exothermic. A common synthetic approach involves reacting the acyl chloride with an amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. sci-hub.sersc.org For instance, the reaction with tert-butylamine (B42293) in a solvent like anhydrous dichloromethane (B109758) yields N-tert-butyl-2,3-dichlorobenzamide. sci-hub.se The general mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of the chloride ion and deprotonation of the nitrogen. rsc.org

Esterification: In a similar fashion, the reaction of 2,3-dichlorobenzoyl chloride with alcohols leads to the formation of esters. acs.org These reactions are also classic examples of nucleophilic acyl substitution and are often carried out under basic conditions to sequester the HCl byproduct. nih.gov The process is fundamental in organic synthesis for creating various ester derivatives.

The reactivity of 2,3-dichlorobenzoyl chloride extends to a range of nucleophiles beyond simple amines and alcohols. Studies have investigated its reactions with thiols to form thioesters and with other nucleophilic agents as part of the synthesis of more complex molecules. Kinetic studies on the reaction of various dichlorobenzoyl chlorides, including the 2,3-isomer, with aniline (B41778) in benzene (B151609) have been performed. These studies revealed that for the 2,3-dichloro-compound, there are significant departures from the principle of strict additivity of substituent effects, indicating a complex interaction between the adjacent chlorine atoms and the reaction center. google.com

Amidation and Esterification Pathways

Directed Transformation Studies

The cyanation of 2,3-dichlorobenzoyl chloride to produce 2,3-dichlorobenzoyl cyanide is a commercially significant reaction, as the product is a key intermediate in the synthesis of the antiepileptic drug Lamotrigine. acs.org This transformation involves the substitution of the chloride of the acyl group with a cyanide ion.

The reaction is typically performed by treating 2,3-dichlorobenzoyl chloride with a metal cyanide, with copper(I) cyanide (CuCN) being identified as the most effective cyanide source for achieving a clean conversion. However, the low solubility of CuCN can be a rate-limiting factor. To overcome this, various catalytic systems and reaction conditions have been explored. High-throughput screening has identified several effective conditions, including the use of phase-transfer catalysts or polar co-solvents. cdnsciencepub.com

Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) have proven effective when using a non-polar solvent like toluene (B28343). CTAB was found to be particularly advantageous as it prevents the clumping of the CuCN solid, leading to more consistent reactivity and allowing the process to be scaled up to produce large quantities of 2,3-dichlorobenzoyl cyanide with high yield. The use of acetonitrile (B52724) as a polar co-solvent can also enhance the reaction rate by improving the solubility of CuCN, even without a catalyst, though this can complicate product isolation.

Table 1: Catalytic Systems for Cyanation of 2,3-Dichlorobenzoyl Chloride

| Cyanide Source | Catalyst / Co-solvent | Solvent | Key Observation | Yield |

|---|---|---|---|---|

| Cuprous Cyanide (CuCN) | Cetyltrimethylammonium Bromide (CTAB) | Toluene | CTAB prevents CuCN clumping, leading to consistent reactivity. | 77% (isolated) |

| Cuprous Cyanide (CuCN) | Acetonitrile | Toluene | Acetonitrile enhances reaction rate by solubilizing CuCN but complicates isolation. | - |

| Cuprous Cyanide (CuCN) | Potassium Iodide (KI) | Monochlorobenzene or Xylene | KI is used as a promoter in an aprotic solvent. | - mdpi.com |

| Cuprous Cyanide (CuCN) | None (High Temperature) | Toluene | Reaction proceeds by heating the mixture to 160-165°C. | - acs.org |

2,3-Dichlorobenzoyl chloride serves as an effective acylating agent in Friedel-Crafts acylation reactions. acs.org This electrophilic aromatic substitution reaction introduces the 2,3-dichlorobenzoyl group onto another aromatic ring. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the acyl chloride. The Lewis acid coordinates to the carbonyl oxygen or the chlorine of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and generating a potent electrophile, an acylium ion or a complex thereof, which is then attacked by the electron-rich aromatic substrate. This application is crucial for synthesizing various dichlorinated benzophenone (B1666685) derivatives and other complex aromatic ketones.

Table 2: Components in Friedel-Crafts Acylation

| Reagent | Role | Example |

|---|---|---|

| 2,3-Dichlorobenzoyl Chloride | Acylating Agent (Electrophile Precursor) | Provides the 2,3-dichlorobenzoyl group. |

| Aromatic Compound | Nucleophilic Substrate | Benzene, Toluene, Anisole |

| Lewis Acid | Catalyst | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) |

Cyanation Reactions: Mechanisms and Catalysis

Solvolytic Mechanisms and Kinetic Analyses

The solvolysis of benzoyl chlorides, including dichlorinated isomers, is a mechanistically complex process that is sensitive to solvent properties and substituent effects. diva-portal.org These reactions, such as hydrolysis in aqueous solvents to form the corresponding carboxylic acid, can proceed through competing pathways. acs.org

The two primary mechanisms are:

Associative (Addition-Elimination): This bimolecular pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon in the rate-determining step. This mechanism is favored by electron-withdrawing substituents on the aromatic ring and by more nucleophilic solvents. nih.gov

Dissociative (SN1-type): This unimolecular pathway involves the formation of a cationic intermediate (an acylium ion). It is favored by electron-donating substituents, weakly nucleophilic but highly ionizing solvents (like fluorinated alcohols), and significant steric hindrance around the carbonyl group.

For dichlorobenzoyl chlorides, the electron-withdrawing nature of the chlorine atoms generally favors the associative pathway. However, the position of the substituents is critical. Ortho-substituted derivatives, including the 2,3-isomer, often exhibit slower reaction kinetics in sterically demanding reactions due to hindered access to the carbonyl carbon. Mechanistic studies of 2,6-dichlorobenzoyl chloride show that the ortho-chlorines force the carbonyl group out of the plane of the benzene ring, which reduces resonance stabilization and affects solvolysis behavior. While the 2,3-isomer does not impose such a dramatic conformational change, the steric bulk of the ortho-chlorine and electronic interactions between the adjacent chloro-substituents can still influence reaction rates and mechanisms. google.com

Kinetic studies on the solvolysis of various benzoyl chlorides show that plots of reaction rates against Hammett substituent constants can be U-shaped, indicating a shift in mechanism from dissociative for electron-donating groups to associative for electron-withdrawing groups. For 2,3-dichlorobenzoyl chloride, the combined steric and electronic effects create a nuanced reactivity profile that deviates from simple predictions based on the additivity of substituent effects. google.com

Solvent Polarity and Nucleophilicity Effects

The rate and mechanism of reactions involving 2,3-dichlorobenzal chloride, especially solvolysis, are highly dependent on the properties of the solvent. Solvents are characterized by their polarity (capacity to solvate charged species) and nucleophilicity (ability to donate an electron pair).

For reactions that proceed through a carbocation intermediate, such as in an SN1-type mechanism, solvent polarity is a dominant factor. The rate-determining step is the heterolytic cleavage of a C-Cl bond to form an α-chlorobenzyl carbocation. Polar protic solvents, like water and alcohols, are effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction rate. In contrast, non-polar solvents would significantly slow down such a cationic pathway.

The influence of solvent nucleophilicity becomes more pronounced if the reaction has associative character (an SN2-type mechanism). In this case, the solvent molecule acts as a nucleophile, attacking the benzylic carbon and displacing a chloride ion in a single concerted step. While less common for benzal chlorides compared to primary halides, this pathway can be influenced by the solvent's nucleophilic strength. For instance, in a mixed solvent system like aqueous ethanol (B145695), both water and ethanol can act as nucleophiles, leading to a mixture of hydrolysis and ethanolysis products.

Kinetic studies on analogous benzyl (B1604629) chlorides demonstrate this interplay. The solvolysis of benzyl chlorides in various aqueous ethanol mixtures shows a rate increase as the water content (the more polar component) increases, which is indicative of a mechanism with significant carbocation character. researchgate.net Similarly, the use of highly ionizing but weakly nucleophilic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can further promote cationic pathways. mdpi.com

| Solvent (v/v %) | Relative Rate Constant (krel) |

|---|---|

| 50% Ethanol / 50% Water | 1.00 |

| 80% Ethanol / 20% Water | 0.15 |

| 100% Ethanol | 0.01 |

| 97% TFE / 3% Water | ~10 |

Substituent Electronic and Steric Effects

The two chlorine atoms on the benzene ring at positions 2 (ortho) and 3 (meta) exert profound electronic and steric effects on the reactivity of the benzal chloride moiety.

Electronic Effects: Chlorine atoms are strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+M). For halogen substituents, the inductive effect typically dominates. The two chlorine atoms in this compound collectively withdraw electron density from the benzene ring. This electron withdrawal destabilizes the formation of the positively charged α-chlorobenzyl carbocation intermediate that is central to the SN1 pathway. Consequently, this compound is expected to undergo solvolysis much more slowly than unsubstituted benzal chloride. The Hammett equation, which relates reaction rates to substituent constants (σ), predicts a negative reaction constant (ρ) for reactions proceeding via carbocation formation. The positive σ values for meta and ortho chloro substituents indicate they will decrease the reaction rate. wikipedia.org Studies on a wide range of substituted benzyl chlorides confirm that electron-withdrawing groups significantly retard the rate of solvolysis. nih.gov

Steric Effects: The chlorine atom at the 2-position (ortho) introduces steric hindrance around the reaction center. This steric bulk can hinder the approach of a nucleophile in an SN2-type reaction. mdpi.com It can also potentially inhibit solvation of the transition state leading to the carbocation, which could further slow the reaction rate compared to its 3,4-dichloro isomer, where no ortho substituent is present. mdpi.com In some cases, severe steric hindrance at the ortho positions can force a switch in mechanism or alter the conformation of the transition state.

solv| Substituent | ksolv (s-1) | Relative Rate |

|---|---|---|

| 4-Methoxy | 2.2 | 2.75 x 105 |

| 4-Methyl | 1.6 x 10-2 | 2000 |

| H (Unsubstituted) | 8.0 x 10-6 | 1 |

| 3-Chloro | 4.5 x 10-7 | 0.056 |

| 4-Chloro | 1.2 x 10-6 | 0.15 |

| 3,4-Dichloro | 1.5 x 10-7 | 0.019 |

| 3,4-Dinitro | 1.1 x 10-8 | 0.0014 |

Role as a Synthetic Intermediate for Pharmaceutical Agents

The utility of this compound as a building block for pharmaceutical agents is centered on its function as a chemical intermediate, which can be converted into other reactive molecules for further synthesis.

Precursor in Antiepileptic Drug Synthesis

A review of scientific literature indicates that the role of this compound as a direct precursor in the synthesis of antiepileptic drugs is not documented. The synthesis of prominent antiepileptic drugs, such as Lamotrigine, utilizes a different starting material, 2,3-Dichlorobenzoyl chloride. toray.jpcymitquimica.comgoogle.comchemicalbook.com This related compound undergoes cyanation to form 2,3-Dichlorobenzoyl cyanide, a key intermediate for constructing the final active pharmaceutical ingredient.

Utility in Inhibitor Development

While direct applications of this compound in the development of specific enzyme or receptor inhibitors are not extensively detailed in research, its role as a precursor is noted. The compound serves as an intermediate in the synthesis of 2,3-Dichlorobenzaldehyde (B127699). chemicalbook.com This aldehyde is a known building block for various fine chemicals, including intermediates for the synthesis of the antihypertensive drug felodipine, which functions as a calcium channel blocker. chemicalbook.com

Applications in Agrochemical and Specialty Chemical Production

The applications of this compound in the agrochemical sector are primarily linked to research contexts. The compound has been utilized in biological studies to investigate plant growth-promoting activity. ontosight.ai

In the realm of specialty chemicals, its primary utility is as a precursor. Through hydrolysis, this compound is converted into 2,3-Dichlorobenzaldehyde. chemicalbook.com This product is an important intermediate used in the manufacture of certain dyes. chemicalbook.com

Contributions to Polymer Science and Material Synthesis

Physicochemical Properties

2,3-Dichlorobenzoyl chloride is typically a colorless to pale yellow liquid or a white solid with a pungent odor. cymitquimica.comfishersci.comontosight.aicymitquimica.com It is soluble in organic solvents like toluene (B28343) but reacts with water. ontosight.aitcichemicals.com

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid or white solid |

| Melting Point | 28 - 32 °C |

| Boiling Point | 140 °C at 14 mmHg |

| Flash Point | >110 °C |

| Solubility | Soluble in organic solvents such as toluene; reacts with water |

Analytical Chemistry Research and Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating 2,3-Dichlorobenzal Chloride from complex mixtures, allowing for its accurate quantification. The choice of technique often depends on the sample matrix, the required detection limits, and the presence of isomeric or related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thermally labile or non-volatile compounds like this compound. Method development focuses on optimizing the mobile phase composition, stationary phase chemistry, and detector settings to achieve efficient separation from related substances, such as other dichlorobenzal chloride isomers. A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, run in either an isocratic or gradient elution mode to ensure adequate resolution. UV detection is commonly employed, with the wavelength set to maximize the absorbance of the analyte.

Table 1: Illustrative HPLC Method Parameters for Dichlorobenzal Isomers

| Parameter | Condition |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

| Typical Retention Time | Dependent on specific isomer and conditions |

Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a powerful tool for both separation and definitive identification. The compound is volatilized in the GC inlet and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting mass-to-charge ratio of the fragments is detected. This fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification and differentiation from isomers that might co-elute.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Expected Fragments (m/z) | Specific to fragmentation of the parent ion (M+) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. For this compound, a UPLC method would offer superior separation of isomers and related impurities in a fraction of the time required by HPLC. The principles of method development are similar to HPLC, involving optimization of the mobile phase and gradient, but the operational pressures are much higher. The enhanced peak sharpness and efficiency of UPLC make it an ideal choice for high-throughput screening and for detecting trace levels of the compound.

Gas Chromatography (GC) and Mass Spectrometry (MS) Integration

Spectroscopic Characterization of Structure and Purity

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, with their splitting patterns and chemical shifts confirming the 1,2,3-substitution pattern. A distinct singlet in the downfield region would correspond to the proton of the dichloromethyl (-CHCl₂) group. ¹³C NMR would similarly show unique signals for each carbon atom, further confirming the molecular skeleton.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for C-H stretching in the aromatic ring, C-Cl stretching, and C=C stretching of the benzene ring.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. The UV spectrum of this compound in a solvent like methanol or hexane (B92381) would show characteristic absorbance maxima related to its chlorinated benzene chromophore.

Derivatization Strategies for Enhanced Analytical Detection

In some analytical scenarios, particularly for trace-level detection or when using specific detectors, derivatization of the target analyte can enhance performance. For this compound, the dichloromethyl group is reactive and can be a target for derivatization. For instance, hydrolysis of the benzal chloride to the corresponding benzaldehyde (B42025) (2,3-dichlorobenzaldehyde) can be performed. The resulting aldehyde is often more amenable to certain chromatographic conditions or can be further reacted with a tagging agent. For example, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly colored and easily detectable hydrazones, which can be quantified with high sensitivity using HPLC-UV or a similar technique. This strategy converts the original analyte into a more stable derivative with superior detection characteristics.

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 1,2-dichloro-3-(dichloromethyl)benzene |

| Acetonitrile | Ethanenitrile, Methyl cyanide |

| Methanol | Methyl alcohol |

| 2,3-Dichlorobenzaldehyde (B127699) | - |

A Scientific Review of this compound: Environmental and Occupational Research Considerations

Disclaimer: Scientific literature and public database information specifically detailing the environmental fate and occupational safety of this compound are limited. Consequently, this article incorporates data from structurally analogous compounds, such as other chlorinated benzal chlorides, dichlorobenzyl chlorides, and dichlorotoluenes, to infer its likely properties and associated hazards. All inferences based on analogue data are explicitly noted.

Environmental and Occupational Research Considerations

2,3-Dichlorobenzal Chloride, a di-substituted chlorinated aromatic hydrocarbon, commands attention within environmental and occupational research due to its reactive nature and the general persistence of chlorinated compounds in the environment. Understanding its behavior upon release and ensuring the safety of personnel handling it in research settings are of paramount importance.

The environmental fate of a chemical is dictated by its susceptibility to various degradation processes, including hydrolysis, phototransformation, and biotransformation. These mechanisms determine the compound's persistence, mobility, and potential for ecological impact.

Hydrolysis: The primary and most rapid degradation pathway for this compound in aqueous environments is expected to be hydrolysis. Benzal chlorides, as a class of compounds, readily hydrolyze in the presence of water to form the corresponding benzaldehydes. askfilo.comchemcess.comgoogle.comembibe.com In this case, this compound would hydrolyze to form 2,3-Dichlorobenzaldehyde (B127699) and hydrochloric acid. askfilo.com This reaction is generally uncatalyzed but can be accelerated under acidic or alkaline conditions. chemcess.com Due to the high reactivity of the gem-dichloro group on the benzylic carbon, this process is anticipated to be the dominant fate process in moist soil and aquatic systems, significantly limiting the persistence of the parent compound.

Phototransformation: In the atmosphere, volatile organic compounds are primarily degraded by reacting with photochemically-produced hydroxyl radicals. chemcess.com Based on estimations for the six isomers of dichlorobenzyl chloride, the atmospheric half-life for this reaction is predicted to range from 12 to 21 days. chemcess.com This suggests that if this compound were to volatilize into the atmosphere, it would undergo slow degradation through phototransformation. However, its release to the atmosphere may be limited by its rapid hydrolysis in aqueous environments. Direct photodegradation in water or on soil surfaces could also occur, as chlorinated aromatic compounds can absorb UV radiation, but specific data for this compound is not available.

The biodegradation of chlorinated aromatic hydrocarbons is a complex process heavily influenced by the number and position of chlorine substituents on the aromatic ring. nih.govepa.gov While specific studies on this compound are lacking, research on related compounds like dichlorotoluenes provides insight into potential metabolic pathways.

Aerobic biodegradation of chlorinated toluenes is often initiated by dioxygenase enzymes, which catalyze the addition of two hydroxyl groups to the aromatic ring. ethz.chresearchgate.net This can lead to the formation of chlorinated catechols, which are central intermediates in the degradation pathway. researchgate.net However, the presence of multiple chlorine atoms can hinder microbial attack and may lead to the formation of dead-end metabolites. researchgate.net For instance, some bacterial strains can mineralize certain dichlorotoluene isomers but not others, highlighting the high specificity of microbial enzymes. researchgate.net

Assessing the environmental impact of this compound involves considering its rapid hydrolysis as the primary determinant of its fate. chemcess.com Processes such as volatilization from water surfaces and adsorption to soil or sediment are likely not significant for the parent compound due to its short half-life in aqueous media. chemcess.com The primary environmental concern would shift to its main degradation product, 2,3-Dichlorobenzaldehyde, and its subsequent environmental behavior.

Fate modeling for dichlorotoluene, a related compound, suggests it has a moderate potential for bioaccumulation and exhibits moderate toxicity to aquatic organisms. ethz.ch Given its structural similarities, this compound and its degradation products may pose similar risks. An accidental release into water would likely result in high toxicity to fish before the compound fully hydrolyzes. lanxess.com

Interactive Table: Estimated Environmental Fate Properties of Dichlorobenzal Chloride Isomers (Analogue Data) Data inferred from dichlorobenzyl chloride isomers.

| Property | Estimated Value/Behavior | Primary Influencing Factor | Source |

| Hydrolysis Half-Life (pH 7, 25°C) | ~15 hours | High reactivity of the chloromethyl group | chemcess.com |

| Atmospheric Half-Life (vs. OH radicals) | 12 - 21 days | Reaction with photochemically-produced hydroxyl radicals | chemcess.com |

| Soil Adsorption Coefficient (Koc) | ~1,400 (Low Mobility) | Hydrolysis is expected to be the dominant process over adsorption | chemcess.com |

| Biodegradation | Not readily biodegradable | Presence of chlorine atoms hindering microbial attack | oecd.orgnih.gov |

In research environments, occupational exposure to this compound is a significant concern due to its presumed corrosive and irritant properties, typical of organic acid halides and chlorinated aromatic hydrocarbons. taylorandfrancis.com Exposure can occur through inhalation of vapors, skin or eye contact, and ingestion. www.gov.uk

Given the lack of specific occupational exposure limits (OELs) for this compound, a qualitative risk assessment is necessary. This involves evaluating the physical and chemical properties of the substance, the quantities being used, and the nature of the laboratory procedures. The primary hazards are expected to be severe skin, eye, and respiratory tract irritation or burns upon direct contact. www.gov.uk Long-term or repeated exposure to chlorinated hydrocarbons can also pose other health risks. nih.govnih.gov

Exposure assessment in a research setting should include:

Initial Hazard Characterization: Reviewing Safety Data Sheets (SDS) for structurally similar compounds to anticipate potential health effects.

Workplace Monitoring: In the absence of a specific analytical method, monitoring for general volatile organic compounds (VOCs) or for the hydrolysis product (2,3-Dichlorobenzaldehyde) could provide an indirect measure of containment effectiveness.

Qualitative Assessment: Observing work practices to identify potential routes of exposure, such as during weighing, transfers, or reaction work-ups.

To minimize the risk of exposure to this compound in a laboratory, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential. acs.org

Engineering Controls: The primary method for controlling exposure is to handle the chemical within a certified chemical fume hood to prevent inhalation of vapors. caltech.edu An eyewash station and safety shower must be readily accessible in any area where the compound is used. stolaf.edu

Administrative Controls: Access to areas where the chemical is used should be restricted. All personnel must be trained on the specific hazards and the required safe handling procedures before working with the compound. Good housekeeping practices, such as cleaning up spills immediately and keeping containers closed when not in use, are crucial.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes chemical splash goggles and a face shield, a lab coat, and gloves resistant to corrosive organic halides. stolaf.edubrandeis.edu Nitrile gloves may be suitable for incidental contact, but for extended handling, a review of the manufacturer's glove compatibility chart is recommended. brandeis.edu

Interactive Table: Laboratory Risk Mitigation Protocols for this compound

| Control Category | Protocol/Equipment | Purpose | Source |

| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust vapors, preventing inhalation. | caltech.edu |

| Emergency Eyewash & Safety Shower | For immediate decontamination in case of skin or eye contact. | stolaf.edu | |

| Administrative Controls | Standard Operating Procedures (SOPs) | To ensure consistent and safe handling practices. | acs.org |

| Hazard Communication Training | To inform personnel of specific risks and emergency procedures. | ||

| Restricted Access | To limit potential exposure to authorized personnel only. | ||

| Personal Protective Equipment (PPE) | Chemical Splash Goggles & Face Shield | To protect eyes and face from splashes. | brandeis.edu |

| Chemical-Resistant Lab Coat | To protect skin and clothing from contamination. | ||

| Chemically-Resistant Gloves (e.g., Nitrile for incidental contact) | To prevent skin contact during handling. | brandeis.edu | |

| Emergency Procedures | Spill Kit (for corrosives/organics) | To safely contain and clean up minor spills. | acs.org |

| First Aid for Chemical Exposure | Immediate flushing of affected area with water for at least 15 minutes. | caltech.edu |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for predicting the intrinsic properties of a molecule. For a compound like 2,3-Dichlorobenzal Chloride, these calculations would elucidate its electronic structure and reactivity profile.

Molecular Geometry and Stability: The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. These calculations would define key structural parameters such as the bond lengths, bond angles, and dihedral angles of this compound. For substituted benzal chlorides, the rotational barrier of the dichloromethyl (-CHCl₂) group and its orientation relative to the aromatic ring are of key interest as they influence steric hindrance and electronic conjugation.

Electronic Properties and Reactivity Descriptors: Once the optimized geometry is obtained, quantum chemical methods can compute a variety of electronic properties that serve as reactivity descriptors.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the dichloromethyl carbon and the aromatic carbons bonded to chlorine atoms would be expected to be electrophilic sites, while the chlorine atoms themselves would exhibit regions of negative potential.

While specific calculated values for this compound are not available in the searched literature, the table below indicates the typical properties derived from such analyses.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to oxidation and reactions with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to reduction and reactions with nucleophiles at the dichloromethyl carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites for nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide a detailed view of its dynamic behavior and its interactions with surrounding molecules, such as solvents or biological targets.

The simulation process involves:

System Setup: A simulation box is created containing one or more molecules of this compound and a defined number of solvent molecules (e.g., water, ethanol).

Force Field Application: A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. The force field is a set of parameters that describes the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation Run: The simulation numerically solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of all atoms change over a specific period.

Theoretical Mechanistic Elucidations and Transition State Modeling

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally. For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the dichloromethyl carbon or electrophilic aromatic substitution.

Reaction Pathway Modeling: To study a reaction, computational chemists model the "potential energy surface," which maps the energy of the system as the reactants are converted into products. By locating the minimum energy path on this surface, the reaction mechanism can be determined.

Transition State (TS) Theory: A key goal is to locate the transition state—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Quantum chemical calculations can determine the geometry and energy of the TS. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For instance, in the hydrolysis of this compound, TS modeling could differentiate between a stepwise (Sɴ1-like) mechanism involving a carbocation intermediate and a concerted (Sɴ2-like) mechanism.

Although detailed mechanistic studies and transition state models for this compound are not found in the reviewed literature, research on related compounds like 2,4-dichlorobenzyl chloride highlights the importance of the benzylic carbon as a primary reactive site for nucleophilic attack. Theoretical modeling would provide precise activation energies and clarify how the 2,3-dichloro substitution pattern influences this reactivity compared to other isomers.

Economic and Intellectual Property Landscape

Market Analysis and Industry Trends

One of the primary downstream products of 2,3-Dichlorobenzal Chloride is 2,3-Dichlorobenzoyl Chloride. The global market for 2,3-Dichlorobenzoyl Chloride was valued at approximately USD 31.1 million in 2024 and is projected to reach USD 42.6 million by 2031, with a compound annual growth rate (CAGR) of 4.7%. valuates.com Another market report estimates the 2024 market value at USD 32 million, with a forecast of USD 43.6 million by 2031, indicating a CAGR of 4.6%. globalinforesearch.com This growth is largely driven by the demand for 2,3-Dichlorobenzoyl Chloride as an intermediate in the pharmaceutical and agrochemical industries. valuates.comglobalinforesearch.com

The applications for 2,3-Dichlorobenzoyl Chloride include its use as an intermediate for pesticides and medicines. valuates.com The steady growth of the global chemical industry, coupled with an increasing emphasis on green chemistry and sustainable development, is expected to influence the production and application of such compounds. valuates.com

The production of this compound is a key step in the synthesis of these valuable downstream products. For instance, it is an intermediate in the process of creating 2,3-dichlorobenzotrichloride, which is then hydrolyzed to produce 2,3-dichlorobenzoyl chloride. google.comgoogle.com

Table 1: Market Projections for 2,3-Dichlorobenzoyl Chloride

| Report | 2024 Market Value (USD) | 2031 Projected Value (USD) | CAGR (2024-2031) |

|---|---|---|---|

| Report 1 | 31.1 Million | 42.6 Million | 4.7% |

| Report 2 | 32 Million | 43.6 Million | 4.6% |

Patent Landscape and Innovation in Synthesis and Application

Innovations in the synthesis process often aim to improve efficiency, reduce costs, and minimize environmental impact. google.com Some patents describe methods to recycle byproducts, such as converting 2,3-dichlorobenzoic acid back into 2,3-dichlorobenzoyl chloride, thereby improving the economic viability of the entire synthesis chain. google.com

Another patented method highlights the synthesis of 2,3-dichlorobenzaldehyde (B127699), an important fine organic chemical used in medicines and dyes. patsnap.com In this process, 2,3-dichlorotoluene (B105489) is brominated to prepare 2,3-dichlorobenzal bromide, which is then hydrolyzed to obtain 2,3-dichlorobenzaldehyde. patsnap.com While this patent focuses on a brominated intermediate, it underscores the industrial importance of synthesizing such benzaldehyde (B42025) derivatives from dichlorotoluenes.

The intellectual property surrounding this compound is thus embedded within the broader patent strategies for high-value chemical and pharmaceutical products. The innovation is not in the compound itself, but in how it is synthesized and converted into other molecules.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems

The synthesis of derivatives from 2,3-Dichlorobenzal Chloride often relies on catalytic processes. Future research will focus on developing more efficient, selective, and sustainable catalytic systems.

High-throughput experimentation has been instrumental in identifying effective catalytic systems for reactions involving derivatives of this compound, such as the cyanation of 2,3-dichlorobenzoyl chloride. acs.orgacs.orgresearchgate.net This methodology has pinpointed various successful conditions, including the use of amine bases and phase-transfer catalysts. acs.orgacs.orgresearchgate.net For instance, in the cyanation of 2,3-dichlorobenzoyl chloride, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) have proven effective. acs.orgresearchgate.net While TBABr led to inconsistent results due to the clumping of the CuCN solid, switching to CTAB resolved this issue, enabling a consistent and scalable process. acs.orgresearchgate.net

A notable discovery from these screening efforts was the identification of CuBr2 as a novel catalyst. acs.orgacs.orgresearchgate.net Further investigations have also explored the use of zinc chloride (ZnCl2) as a catalyst in the hydrolysis of 2,3-dichlorobenzotrichloride to produce 2,3-dichlorobenzoyl chloride. chemicalbook.comgoogle.com The development of such novel catalysts is a key area of ongoing research, aiming to improve reaction efficiency and product yield.

| Catalyst | Precursor | Reaction | Key Findings |

| Cetyltrimethylammonium bromide (CTAB) | 2,3-Dichlorobenzoyl chloride | Cyanation | Alleviated clumping of CuCN, leading to consistent reactivity and a 77% isolated yield on a large scale. acs.orgresearchgate.net |

| CuBr2 | 2,3-Dichlorobenzoyl chloride | Cyanation | Identified as a novel catalyst through high-throughput screening. acs.orgacs.orgresearchgate.net |

| Zinc Chloride (ZnCl2) | 2,3-Dichlorobenzotrichloride | Hydrolysis | Used as a catalyst to produce 2,3-dichlorobenzoyl chloride with yields up to 91%. chemicalbook.comgoogle.com |

Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on "green chemistry" to minimize environmental impact. For this compound and its derivatives, this translates to developing synthetic methods that are less hazardous, more atom-economical, and utilize renewable resources.

One approach to greener synthesis involves the photochlorination of 2,3-dichlorotoluene (B105489) to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to 2,3-dichlorobenzoyl chloride. google.comgoogle.com This method can be optimized to be a high-yield, sustainable process. patsnap.com Research into solvent-free reactions or the use of environmentally benign solvents like water is another promising avenue. For example, a method for synthesizing 2,3-dichlorobenzaldehyde (B127699) involves the bromination of 2,3-dichlorotoluene followed by catalytic hydrolysis in an aqueous solution, which is described as a high-efficiency, low-pollution process. patsnap.com

Future efforts will likely focus on:

The use of non-toxic reagents and catalysts.

Solvent-free reaction conditions.

Energy-efficient processes, such as microwave-assisted synthesis.

The development of one-pot syntheses to reduce waste and improve efficiency.

Design of Next-Generation Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. ontosight.aiglobalinforesearch.com Future research will focus on leveraging this scaffold to design and synthesize novel compounds with enhanced efficacy and specificity.

A significant application is in the synthesis of Lamotrigine, an anticonvulsant drug, where 2,3-dichlorobenzoyl cyanide is a key intermediate. acs.orgacs.orgresearchgate.net The development of new antihypertensive drugs, such as felodipine, also utilizes intermediates derived from 2,3-dichlorobenzaldehyde. patsnap.com

Systematic modification of the 2,3-dichloro-substituted aromatic ring will be a key strategy. This includes exploring the impact of altering chlorine positions and introducing different functional groups to modulate biological activity. For instance, research on structural analogs suggests that the position of chlorine atoms can significantly influence biological effects, such as COX-2 inhibition or DNA intercalation. The synthesis of novel 1,2,4-triazolium derivatives and hydrazone derivatives from dichlorobenzoyl compounds has demonstrated significant antibacterial and antifungal properties, highlighting the potential for developing new antimicrobial agents. wisdomlib.org

| Derivative Class | Starting Material | Potential Application | Research Focus |

| Triazines | 2,3-Dichlorobenzoyl cyanide | Anticonvulsants (e.g., Lamotrigine) | Optimization of synthesis for high purity. acs.orggoogle.com |

| Dihydropyridines | 2,3-Dichlorobenzaldehyde | Antihypertensives (e.g., Felodipine) | Synthesis of new drug candidates. patsnap.com |

| Hydrazones | 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide | Antimicrobial agents | Combating drug-resistant pathogens. wisdomlib.org |

Advancements in Analytical and Characterization Techniques

Accurate and efficient analytical and characterization techniques are essential for ensuring the purity and quality of this compound and its derivatives. Future research will focus on developing more sensitive and rapid analytical methods.

Currently, Gas Chromatography (GC) is a primary method for assaying the purity of compounds like 2,3-dichlorobenzoyl chloride, with reported assays reaching 99.7%. chemicalbook.comgoogle.com High-Performance Liquid Chromatography (HPLC) is another powerful tool for analysis.

Advancements are expected in the following areas:

Hyphenated Techniques: The coupling of chromatography with mass spectrometry (e.g., GC-MS, LC-MS) will continue to provide detailed structural information and impurity profiling.

Spectroscopic Methods: Further development in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will allow for more precise structural elucidation. UV-Vis spectroscopy is also used, with the 2,3-dichloro substituent potentially causing a redshift in absorption maxima compared to non-chlorinated analogs.

Process Analytical Technology (PAT): The implementation of real-time analytical monitoring during synthesis will enable better process control, leading to higher quality and more consistent products.

Comprehensive Environmental and Health Risk Assessment Research

A thorough understanding of the environmental fate and toxicological profile of this compound and its derivatives is paramount for responsible manufacturing and use. While some data exists, more comprehensive research is needed.

The compound is known to be corrosive and can cause severe skin burns and eye damage. nih.govfishersci.com It is also considered a lachrymator. thermofisher.com Individuals with pre-existing skin, liver, kidney, or chronic respiratory diseases may be at an increased risk from exposure to chlorobenzenes. nih.gov

Future research should focus on:

Environmental Fate: Detailed studies on its persistence, bioaccumulation, and mobility in different environmental compartments. Dichlorobenzyl chloride is expected to hydrolyze in moist soils. nih.gov

Toxicology: In-depth acute and chronic toxicity studies, including investigations into mutagenic, carcinogenic, and reproductive effects. fishersci.com Currently, there is limited information available on these specific long-term effects. fishersci.com

Degradation Pathways: Identifying and characterizing the degradation products to fully assess the environmental impact.

Exposure Assessment: Developing more accurate models to predict human and environmental exposure levels during production and use.

This comprehensive data will be crucial for establishing robust safety guidelines and ensuring the sustainable and safe application of this compound and its derivatives.

Q & A

Basic: What are the key considerations for synthesizing 2,3-Dichlorobenzal Chloride with high purity?

Synthesis of this compound typically involves chlorination steps, such as side-chain and aromatic ring chlorination, followed by purification. Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.

- Temperature control : Maintaining optimal temperatures during chlorination to avoid over-chlorination or byproduct formation.

- Purification : Fractional distillation or recrystallization to isolate the compound, with purity verification via NMR or GC-MS .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and toxicity:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste.

- Storage : Keep in corrosion-resistant containers under inert gas (e.g., argon) to prevent degradation .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Single-factor experiments : Systematically varying parameters like reaction time, temperature, and molar ratios to identify optimal conditions. For example, achieved 63% yield for a related compound by optimizing chlorination steps.

- Kinetic studies : Monitoring reaction progress via in-situ FTIR or HPLC to pinpoint rate-limiting steps.

- Catalyst recycling : Evaluating reusable catalysts to reduce costs and waste .

Advanced: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and chlorine positions.

- Mass spectrometry (EI-MS) : High-resolution MS for molecular ion ([M]+) identification and fragmentation pattern analysis.

- X-ray crystallography : For definitive structural confirmation, though this requires high-purity crystals.

Note: Similar chlorinated benzal chlorides (e.g., 3,5-Dichlorobenzoyl chloride) have been characterized using these methods, providing a methodological framework .

Advanced: What are the methodological challenges in studying the environmental degradation pathways of this compound?

Key challenges include:

- Tracking intermediates : Using LC-MS/MS to identify short-lived degradation products in aqueous or soil matrices.

- Simulating environmental conditions : Designing microcosm experiments to mimic UV exposure, microbial activity, and hydrolysis.

- Toxicity assessment : Employing bioassays (e.g., Daphnia magna toxicity tests) to evaluate ecological impacts of degradation byproducts .

Advanced: How does this compound interact with biological systems, such as enzyme inhibition or membrane disruption?

Methodologies to study interactions:

- Enzyme assays : Measure inhibition kinetics (e.g., IC₅₀) using purified enzymes like acetylcholinesterase or cytochrome P450.

- Membrane modeling : Use liposome-based assays to assess membrane permeability changes via fluorescence dye leakage.

- Cellular studies : Conduct cytotoxicity assays on cell lines (e.g., HEK293) to evaluate ion channel disruption, as suggested by its structural analogs .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in various chemical reactions?

- DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution) by analyzing electron density maps and transition states.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- QSAR models : Correlate structural descriptors (e.g., Hammett constants) with reactivity data for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.